molecular formula C11H9ClN4O2 B10903572 4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol

4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol

Cat. No.: B10903572
M. Wt: 264.67 g/mol
InChI Key: ZZGUTSFAPDWRMW-GIDUJCDVSA-N
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Description

2,4-Dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone is a hydrazone derivative formed by the condensation of 2,4-dihydroxybenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 2,4-dihydroxybenzaldehyde with 3-chloro-2-pyrazinecarboxylic acid hydrazide in a suitable solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, often ethanol or methanol, to obtain the pure hydrazone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or ether.

    Substitution: Amines, thiols; often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or hydrazines.

    Substitution: Substituted hydrazones with various functional groups replacing the chloro group.

Scientific Research Applications

2,4-Dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Analytical Chemistry: It serves as a reagent for the detection and quantification of certain metal ions and organic compounds.

Mechanism of Action

The mechanism by which 2,4-dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone exerts its effects involves:

    Interaction with Biological Targets: The compound can bind to proteins and enzymes, altering their function. This is particularly relevant in its antimicrobial and anticancer activities.

    Pathways Involved: It may interfere with cellular pathways such as DNA replication and repair, leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde Isonicotinoyl Hydrazone: Similar in structure but with an isonicotinoyl group instead of a pyrazinyl group.

    2,4-Dihydroxybenzaldehyde 3-Pyridyl Hydrazone: Contains a pyridyl group, differing in the heterocyclic ring structure.

Uniqueness

2,4-Dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone is unique due to the presence of both hydroxyl and chloro groups, which can participate in diverse chemical reactions, enhancing its versatility in various applications.

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

IUPAC Name

4-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C11H9ClN4O2/c12-10-11(14-4-3-13-10)16-15-6-7-1-2-8(17)5-9(7)18/h1-6,17-18H,(H,14,16)/b15-6+

InChI Key

ZZGUTSFAPDWRMW-GIDUJCDVSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC2=NC=CN=C2Cl

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC2=NC=CN=C2Cl

Origin of Product

United States

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